1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
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Overview
Description
1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a chemical compound with a unique structure that includes an isopropyl group, a methyl group, and a dioxidotetrahydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of isopropylamine with 3-methyl-1,1-dioxidotetrahydrothiophene-3-carbonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar dioxidotetrahydrothiophenyl group and have been studied for their potential as potassium channel activators.
2-(4-chlorophenoxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another related compound with similar structural features.
Uniqueness
1-Isopropyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H18N2O3S |
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Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C9H18N2O3S/c1-7(2)10-8(12)11-9(3)4-5-15(13,14)6-9/h7H,4-6H2,1-3H3,(H2,10,11,12) |
InChI Key |
QTLHGMDZUQYWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1(CCS(=O)(=O)C1)C |
Origin of Product |
United States |
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